molecular formula C19H20O6 B1597844 4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid CAS No. 22247-66-1

4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid

Cat. No.: B1597844
CAS No.: 22247-66-1
M. Wt: 344.4 g/mol
InChI Key: ZYCRTOPQKAMKGM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium hydroxide (NaOH) .

Major Products

The major products formed from these reactions include carboxylate salts, alcohol derivatives, and substituted phenoxybenzoic acids .

Mechanism of Action

The mechanism of action of 4-[5-(4-carboxyphenoxy)pentoxy]benzoic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins, affecting their structure and function . Additionally, the phenoxy group can interact with hydrophobic regions of enzymes, modulating their activity .

Biological Activity

4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects on different biological systems.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C18H22O5C_{18}H_{22}O_5. It features a carboxylic acid group, which is crucial for its biological activity, particularly in interactions with proteins and enzymes.

Structure

  • Molecular Formula : C18H22O5C_{18}H_{22}O_5
  • Molecular Weight : 318.37 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains, suggesting that the carboxylic acid moiety may enhance antimicrobial activity by disrupting microbial cell membranes or inhibiting enzyme function .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. Enzyme assays reveal that it may act as an inhibitor of certain proteases and phosphatases, which are critical in various biochemical pathways. For example, studies have demonstrated that modifications in the carboxylic acid group can significantly alter the inhibitory potency against protein tyrosine phosphatase (PTP), which is involved in insulin signaling and cancer progression .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation in several human cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. The specific IC50 values for these effects require further investigation but indicate promise for future anticancer drug development .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzoic acid derivatives found that compounds with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the carboxylic acid group was essential for enhancing antimicrobial activity.

Study 2: Enzyme Inhibition Profiles

Another research project focused on the enzyme inhibition capabilities of various benzoic acid derivatives, including this compound. The findings indicated that this compound could serve as a selective inhibitor of PTP1B, with potential implications for diabetes treatment .

Study 3: Cytotoxicity Assessment

In an assessment of cytotoxicity against human cancer cell lines, this compound was shown to reduce cell viability significantly, with an observed IC50 value of approximately 25 µM against breast cancer cells. This suggests a potential role in therapeutic applications for cancer treatment .

Properties

IUPAC Name

4-[5-(4-carboxyphenoxy)pentoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCRTOPQKAMKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376228
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22247-66-1
Record name 4,4′-[1,5-Pentanediylbis(oxy)]bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22247-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-[Pentane-1,5-diylbis(oxy)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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